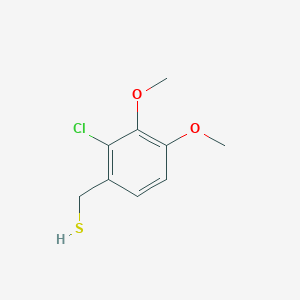
(2-Chloro-3,4-dimethoxyphenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-3,4-dimethoxyphenyl)methanethiol is an organic compound with the molecular formula C9H11ClO2S and a molecular weight of 218.70 g/mol . This compound is characterized by the presence of a chloro group, two methoxy groups, and a thiol group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanethiol typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with thiol-containing reagents under controlled conditions. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3,4-dimethoxyphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reactions often occur in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, ethers.
Scientific Research Applications
(2-Chloro-3,4-dimethoxyphenyl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-3,4-dimethoxyphenyl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chloro and methoxy groups may also contribute to the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,4-dimethoxyphenethylamine: Similar structure but with an ethylamine group instead of a thiol group.
2-Chloro-3,4-dimethoxybenzaldehyde: Precursor in the synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanethiol.
2-Chloro-3,4-dimethoxybenzoic acid: Contains a carboxylic acid group instead of a thiol group.
Uniqueness
This compound is unique due to the presence of both a thiol group and a chloro group on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11ClO2S |
|---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
(2-chloro-3,4-dimethoxyphenyl)methanethiol |
InChI |
InChI=1S/C9H11ClO2S/c1-11-7-4-3-6(5-13)8(10)9(7)12-2/h3-4,13H,5H2,1-2H3 |
InChI Key |
HQJZDIYGCHCDCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CS)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















